Ethanedial, monooxime, (1Z)-
Description
Overview of Oxime Functional Group Chemistry in Organic and Inorganic Synthesis
The oxime functional group, characterized by the R₁R₂C=NOH moiety, is a versatile and pivotal component in both organic and inorganic chemistry. imist.manih.gov Formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are crystalline solids that serve as crucial intermediates in a myriad of chemical transformations. imist.ma Their utility in organic synthesis is extensive, encompassing their role as protecting groups for carbonyl compounds, and as precursors to a wide range of other functional groups including nitriles, amides (via the Beckmann rearrangement), amines, and nitro compounds.
In the realm of inorganic chemistry, oximes are celebrated for their ability to act as versatile ligands, forming stable complexes with a variety of metal ions. The coordination can occur through the nitrogen and/or oxygen atoms of the oxime group, leading to the formation of diverse and structurally interesting metal complexes. nih.govresearchgate.net This chelating ability has been harnessed in various applications, from analytical chemistry to catalysis.
Historical Context of Ethanedial, monooxime, (1Z)- within Oxime Research
The history of Ethanedial, monooxime, (1Z)-, also known as (2Z)-2-hydroxyiminoacetaldehyde or glyoxal (B1671930) monooxime, is intrinsically linked to the study of its parent compound, glyoxal, the simplest dialdehyde. Glyoxal was first prepared by the German-British chemist Heinrich Debus in 1857 by reacting ethanol (B145695) with nitric acid. wikipedia.org The subsequent investigation of glyoxal's reactivity with hydroxylamine and its derivatives laid the groundwork for the synthesis and understanding of its oximated forms.
Early research into the reactions of glyoxal with hydroxylamine primarily focused on the formation of the dioxime, glyoxime (B48743). However, the controlled reaction to form the monooxime presented a greater challenge due to the reactivity of both aldehyde groups in glyoxal. The synthesis of related compounds, such as diaminoglyoxime (B1384161) from glyoxal and hydroxylamine hydrochloride, has been a subject of study for its applications in producing energetic materials. imist.maosti.govarmy.mil These studies have provided valuable insights into the reaction conditions required to control the oximation of glyoxal, paving the way for the isolation and characterization of the monooxime. While specific early reports on the isolation of pure (1Z)-ethanedial monooxime are scarce in historical literature, its existence as a reactive intermediate was often postulated in mechanistic studies of glyoxal chemistry.
Contemporary Relevance of Ethanedial, monooxime, (1Z)- in Advanced Chemical Investigations
In modern chemical research, Ethanedial, monooxime, (1Z)- has garnered attention as a valuable building block and a subject of fundamental studies, particularly in the fields of photochemistry, atmospheric chemistry, and synthetic chemistry. Its bifunctional nature, possessing both an aldehyde and an oxime group, makes it a versatile precursor for the synthesis of more complex molecules, especially heterocycles. nih.govnih.gov
Recent investigations into the photo-induced reactions between glyoxal and hydroxylamine have provided direct evidence for the formation of intermediates leading to Ethanedial, monooxime, (1Z)-. nih.govresearchgate.net These studies, often conducted under cryogenic matrix isolation conditions, allow for the spectroscopic characterization of transient species. For instance, research has identified the formation of a hemiaminal structure, hydroxy(hydroxyamino)acetaldehyde, as a direct precursor to the monooxime. nih.govresearchgate.net This work is particularly relevant to atmospheric chemistry, where the reactions of glyoxal, a significant atmospheric trace gas, with nitrogen-containing species can contribute to the formation of secondary organic aerosols. copernicus.org
Furthermore, the principles of α-keto-oxime chemistry are being applied in the development of novel synthetic methodologies. While direct catalytic applications of Ethanedial, monooxime, (1Z)- are still an emerging area, the broader class of α-oximino aldehydes and ketones is utilized in the synthesis of various biologically active compounds and as ligands in coordination chemistry for catalysis. researchgate.netnih.gov The unique electronic and steric properties of the (1Z)-isomer of ethanedial monooxime make it an intriguing candidate for further exploration in these advanced applications.
Chemical Compound Data
| Compound Name | IUPAC Name | Molecular Formula |
| Ethanedial, monooxime, (1Z)- | (2Z)-2-hydroxyiminoacetaldehyde | C₂H₃NO₂ |
| Glyoxal | Ethanedial | C₂H₂O₂ |
| Hydroxylamine | - | NH₂OH |
| Glyoxime | Ethanedial dioxime | C₂H₄N₂O₂ |
| Diaminoglyoxime | - | C₂H₆N₄O₂ |
| Hydroxy(hydroxyamino)acetaldehyde | - | C₂H₅NO₃ |
| Nitric acid | - | HNO₃ |
| Ethanol | - | C₂H₅OH |
| Hydroxylamine hydrochloride | - | NH₂OH·HCl |
Chemical Properties of Ethanedial, monooxime, (1Z)-
| Property | Value | Source |
| Molecular Weight | 73.05 g/mol | PubChem nih.gov |
| Molecular Formula | C₂H₃NO₂ | PubChem nih.gov |
| IUPAC Name | (2Z)-2-hydroxyiminoacetaldehyde | PubChem nih.gov |
| CAS Number | 134225-57-3 | PubChem nih.gov |
| XLogP3 | 0.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 73.016378338 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 73.016378338 g/mol | PubChem nih.gov |
| Topological Polar Surface Area | 49.6 Ų | PubChem nih.gov |
| Heavy Atom Count | 5 | PubChem nih.gov |
| Complexity | 49.7 | PubChem nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C2H3NO2 |
|---|---|
Molecular Weight |
73.05 g/mol |
IUPAC Name |
(2Z)-2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1- |
InChI Key |
PRRPUEWAMYRKPC-IWQZZHSRSA-N |
Isomeric SMILES |
C(=N\O)\C=O |
Canonical SMILES |
C(=NO)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1z Ethanedial, Monooxime
Development of Stereoselective Synthetic Routes to (1Z)-Ethanedial, Monooxime
Stereoselectivity in the context of (1Z)-Ethanedial, monooxime, primarily refers to the geometric isomerism around the carbon-nitrogen double bond. The "(1Z)-" designation specifies the configuration where the hydroxyl group and the aldehyde group are on the same side of the C=N bond. Achieving control over this geometry is a critical aspect of its synthesis.
The primary challenge in synthesizing glyoxal (B1671930) monooxime is chemoselectivity—selectively reacting only one of the two equivalent aldehyde functional groups in glyoxal. A successful approach involves carefully controlling the stoichiometry of the reactants and the reaction temperature. zenodo.org
A study by Ghosh and Subba demonstrated a highly selective protocol for the mono- or dioximation of 1,2-dicarbonyl compounds. zenodo.org By adjusting the molar ratio of the dicarbonyl compound to hydroxylamine (B1172632) hydrochloride and modifying the temperature, one can favor the formation of the monoxime. For instance, using a near-equimolar ratio (e.g., 1:1.2) of the dicarbonyl to the oximation agent at room temperature selectively yields the monoxime. zenodo.org In contrast, increasing the amount of hydroxylamine and elevating the temperature promotes the formation of the dioxime. zenodo.org This principle is directly applicable to the synthesis of (1Z)-Ethanedial, monooxime from glyoxal.
The regioselectivity becomes relevant when using substituted glyoxals, such as phenylglyoxal. In such cases, the aldehyde function reacts preferentially over the ketone group to form the monoxime, demonstrating the higher reactivity of the aldehyde in this transformation. zenodo.org
Table 1: Selective Oximation of Phenylglyoxal (Illustrative Example for Glyoxal)
This interactive table is based on data for phenylglyoxal, which serves as a model for the selective oximation of 1,2-dicarbonyls like glyoxal. zenodo.org
| Entry | Dicarbonyl | Molar Ratio (Dicarbonyl:NH₂OH·HCl) | Temperature | Time (h) | Monoxime Yield | Dioxime Yield |
| 1 | Phenylglyoxal | 1 : 1.20 | Room Temp. | 3 | 97% | 0% |
| 2 | Phenylglyoxal | 1 : 2.20 | 50 °C | 4.5 | 0% | 96% |
Various catalytic systems have been developed to improve the efficiency and selectivity of oxime synthesis. Classical methods often require refluxing with a base like pyridine, which has drawbacks including long reaction times and toxicity. nih.gov Modern catalytic strategies aim to overcome these limitations.
One approach involves the use of oxalic acid as an efficient catalyst for the oximation of aldehydes and ketones with hydroxylamine hydrochloride in acetonitrile, leading to excellent yields under reflux conditions. orientjchem.org Another strategy employs solid supports, such as silica (B1680970) gel, which can facilitate the reaction between the carbonyl compound and hydroxylamine hydrochloride, often under solvent-free conditions. zenodo.org Other solid catalysts reported for oxime synthesis include basic alumina (B75360) and calcium oxide (CaO), sometimes in conjunction with microwave irradiation to accelerate the reaction. nih.gov
Photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and selective reaction pathways. nsf.gov Metal-free, visible-light-induced reactions can produce oximes from precursors like nitroalkanes. nih.govacs.org In one notable method, the organic photocatalyst 4CzIPN facilitates the transformation of nitroalkanes into oximes using an inexpensive amine as a reductant. nih.gov This reaction proceeds under mild temperatures and does not require an inert atmosphere, highlighting its user-friendly nature. nih.govacs.org While this specific method starts from a nitroalkane rather than glyoxal, it showcases a state-of-the-art photocatalytic approach to constructing the oxime functional group, a strategy that could potentially be adapted for dicarbonyl substrates. nih.gov
The reactivity of oximes themselves under photocatalytic conditions has also been explored, including transformations that generate iminyl radicals for subsequent C-C bond formation, demonstrating the versatility of photocatalysis in the broader chemistry of oximes. nsf.govrsc.org
Green chemistry principles are increasingly being applied to oxime synthesis to reduce environmental impact. numberanalytics.com Key strategies include the use of environmentally benign solvents, solvent-free conditions, and non-toxic catalysts. nih.govijprajournal.com
Water, particularly mineral water, has been successfully used as a green solvent for the synthesis of aryl oximes from aldehydes and hydroxylamine hydrochloride. ias.ac.in The presence of natural minerals in the water can facilitate the reaction, leading to high yields in remarkably short reaction times at room temperature. ias.ac.in Another environmentally friendly approach is "grindstone chemistry," a solventless method where the reactants are simply ground together in a mortar and pestle, sometimes with a catalyst like bismuth(III) oxide, to produce the desired oxime. nih.gov The use of natural acids, such as those found in citrus fruit juice, as catalysts represents another innovative green approach to oxime synthesis. ijprajournal.com These methods minimize the use of hazardous organic solvents and reduce waste, aligning with the core tenets of sustainable chemistry. numberanalytics.comijprajournal.com
Catalytic Strategies in the Synthesis of (1Z)-Ethanedial, Monooxime
Precursor Chemistry and Derivatization Strategies of Glyoxal Oximes
The primary precursor for (1Z)-Ethanedial, monooxime is glyoxal, the smallest 1,2-dicarbonyl compound. semanticscholar.org Glyoxal is an important industrial chemical, often produced by the gas-phase oxidation of ethylene (B1197577) glycol or the oxidation of acetaldehyde (B116499) with nitric acid. semanticscholar.org It is typically supplied as a 40% aqueous solution. google.com Due to its high reactivity, glyoxal and its derivatives are versatile building blocks in organic synthesis. semanticscholar.orgnih.gov For instance, glyoxal monoacetals are valuable synthetic intermediates that are otherwise difficult to prepare. google.com
Glyoxal oximes are important precursors for the synthesis of various nitrogen-containing heterocycles. zenodo.org They can be used to prepare compounds like quinoxalines, imidazoles, and oxadiazoles. zenodo.org Derivatization is also a key strategy in the analytical determination of glyoxal. nih.gov It can be reacted with various reagents, such as aromatic amines and hydrazines, to form stable derivatives that are suitable for analysis by methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol
Optimizing reaction conditions is crucial for maximizing the yield of (1Z)-Ethanedial, monooxime and minimizing the formation of the dioxime byproduct. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, reaction time, and the molar ratio of reactants. researchgate.net
As demonstrated by Ghosh and Subba, the molar ratio of hydroxylamine hydrochloride to the dicarbonyl is a critical factor for selectivity. zenodo.org A slight excess of the oximating agent is sufficient for monooximation, while a larger excess is required for dioximation.
Table 2: Optimization of Reaction Conditions for Oximation of Benzaldehyde (B42025)
This interactive table, based on data for benzaldehyde as a model substrate, illustrates a typical optimization process. orientjchem.org
| Entry | Catalyst (mmol) | Solvent | Condition | Time (min) | Yield (%) |
| 1 | H₂C₂O₄ (1) | CH₃CN | Reflux | 60 | 95 |
| 2 | H₂C₂O₄ (0.5) | CH₃CN | Reflux | 90 | 80 |
| 3 | None | CH₃CN | Reflux | 180 | 45 |
| 4 | H₂C₂O₄ (1) | H₂O | Reflux | 120 | 70 |
| 5 | H₂C₂O₄ (1) | Dichloromethane | Reflux | 150 | 50 |
The choice of catalyst and solvent system also plays a significant role. For instance, the synthesis of aryl oximes in mineral water at room temperature was found to be highly efficient, affording near-quantitative yields in minutes. ias.ac.in This highlights how a non-traditional, green solvent can dramatically improve reaction outcomes compared to conventional organic solvents. ias.ac.in Systematic screening of these variables allows for the development of a robust and efficient protocol for the selective synthesis of (1Z)-Ethanedial, monooxime.
Mechanistic Investigations of Reactions Involving 1z Ethanedial, Monooxime
Reaction Kinetics and Rate Laws of Oxime Formation and Transformations
The study of reaction kinetics provides fundamental insights into the rates and mechanisms of chemical processes. For (1Z)-ethanedial, monooxime, this involves understanding both its formation from glyoxal (B1671930) and its subsequent transformations.
Experimental Determination of Kinetic Parameters
Detailed kinetic studies specifically documenting the experimental determination of rate constants and activation parameters for the formation of (1Z)-ethanedial, monooxime from glyoxal and hydroxylamine (B1172632) are not extensively available in the reviewed literature. However, kinetic analyses of glyoxal's reactions with other small nitrogen-containing nucleophiles provide a valuable framework for understanding these processes.
For instance, the reaction of glyoxal with aminoguanidine (B1677879) under physiological conditions (pH 7.4 and 37°C) has been studied, revealing a process that is first-order with respect to both reactants. nih.gov The rate constant for this reaction was determined, offering a quantitative measure of glyoxal's reactivity toward a nucleophile, which is analogous to its reaction with hydroxylamine.
Table 1: Kinetic Data for the Reaction of Glyoxal with Aminoguanidine
| Reactants | Conditions | Rate Law | Second-Order Rate Constant (k) |
|---|
This table presents kinetic data for a reaction analogous to oxime formation, as specific data for (1Z)-ethanedial, monooxime formation was not found in the reviewed literature. Data sourced from nih.gov.
Theoretical studies on the reaction of OH radicals with glyoxal have also been conducted to determine kinetic parameters. Using canonical variational theory (CVT) with small-curvature tunneling (SCT) corrections, Arrhenius expressions have been proposed, providing insight into the gas-phase reactivity of the aldehyde group. nih.gov
Influence of Solvent and Catalyst on Reaction Rates and Pathways
Solvents and catalysts play a critical role in dictating the speed and outcome of chemical reactions involving (1Z)-ethanedial, monooxime by stabilizing transition states and opening new mechanistic pathways. rsc.org
Solvent Effects: The choice of solvent can significantly alter reaction rates. rsc.org For condensation reactions, such as the formation of an oxime, solvent polarity and hydrogen bonding capabilities are crucial. In the synthesis of glyoxal derivatives, the reaction medium can influence which intermediates are favored. For example, in aqueous solutions, glyoxal exists in equilibrium with its hydrated forms (monohydrate and dihydrate), and this equilibrium can affect the concentration and reactivity of the free aldehyde group available to react with nucleophiles. colorado.edu The dehydration of these hydrated forms can be a rate-limiting step and is often influenced by the surrounding medium. colorado.edu
Catalysis: Acid or base catalysis is fundamental to oxime formation and subsequent reactions of the aldehyde moiety.
Acid Catalysis: In the formation of (1Z)-ethanedial, monooxime from glyoxal, an acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by hydroxylamine. Similarly, acid catalysis is crucial in subsequent reactions. For example, the condensation of aryl glyoxals with other substrates can be efficiently promoted by catalysts like p-toluenesulfonic acid (p-TSA). nih.gov Computational studies on the condensation of glyoxal and benzylamine (B48309) show that acid catalysis significantly lowers the energy barrier for the elimination of water. researchgate.net
Catalyst Influence on Pathways: The type of catalyst can direct the reaction toward specific products. In multicomponent reactions involving aryl glyoxals, Lewis acids and inorganic nanoparticle catalysts like TiO₂ have been used to promote the synthesis of complex heterocyclic structures. nih.govresearchgate.net
Elucidation of Reaction Mechanisms in Derivatization and Transformation Processes
The dual functionality of (1Z)-ethanedial, monooxime allows it to participate in a variety of intramolecular and intermolecular reactions, leading to the formation of diverse molecular architectures.
Intramolecular Rearrangements and Cyclization Reactions
The presence of two reactive functional groups in close proximity makes (1Z)-ethanedial, monooxime and its derivatives susceptible to intramolecular cyclization. While specific examples starting directly from (1Z)-ethanedial, monooxime are scarce in the literature, the reactions of related glyoxal derivatives provide mechanistic blueprints.
For instance, the di-imine formed from the reaction of glyoxal with 2-aminobenzylamine undergoes a spontaneous intramolecular cyclization to yield 2,2'-bi(1,2,3,4-tetrahydroquinazoline) in high yield. psu.edu This reaction proceeds via nucleophilic attack of the secondary amine on the imine carbon, a pathway that could be conceptually mirrored in derivatives of (1Z)-ethanedial, monooxime where a suitable nucleophile is present.
Mechanistically, these cyclizations often involve the following steps:
Formation of an initial adduct or intermediate (e.g., an imine or a Schiff base from the aldehyde group).
Intramolecular nucleophilic attack from a suitably positioned group onto an electrophilic center.
Subsequent rearrangement or elimination (e.g., dehydration) to form a stable heterocyclic ring. frontiersin.org
Intermolecular Coupling and Condensation Reactions
The aldehyde group of (1Z)-ethanedial, monooxime is a prime site for intermolecular reactions, particularly condensations with various nucleophiles. These reactions are key steps in the synthesis of many heterocyclic compounds.
Condensation with Amines and Amino Acids: Glyoxal is well-known to react with amines and amino acids to form a variety of products, including imidazoles and larger oligomers, especially in aqueous media. colorado.edusandiego.edu The reaction typically begins with the formation of an imine at the aldehyde group, which can then undergo further reactions. sandiego.edu For example, glyoxal reacts with methylamine (B109427) to form intermediates that can dimerize or undergo aldol-type condensations. sandiego.edu Similarly, its reaction with glycine (B1666218) can produce substituted imidazoles. colorado.edu It is mechanistically plausible that (1Z)-ethanedial, monooxime would undergo similar condensation reactions at its free aldehyde group.
Multicomponent Reactions: Aryl glyoxals, which are structurally related to (1Z)-ethanedial, monooxime, are valuable substrates in multicomponent reactions for synthesizing complex oxygen-containing heterocycles like furans and pyranocoumarins. nih.govresearchgate.net These reactions often proceed through a sequence of condensation, nucleophilic addition, and cyclization steps. nih.gov
Table 2: Examples of Intermolecular Condensation Reactions Involving Glyoxal
| Reactants | Key Intermediates | Products |
|---|---|---|
| Glyoxal + Methylamine | Imine, Imine dimers | Imidazoles, Oligomers |
| Glyoxal + 2,6-Diisopropylaniline (B50358) | Diimine | N,N'-bis(2,6-diisopropylphenyl)ethanediimine |
| Glyoxal + 2-Aminobenzylamine | Diimine | 2,2'-bi(1,2,3,4-tetrahydroquinazoline) |
This table illustrates the types of condensation products formed from glyoxal, which are mechanistically relevant to the potential reactions of (1Z)-ethanedial, monooxime's aldehyde group. Data sourced from colorado.edupsu.edusandiego.educhemspider.com.
Role of Oxime Radicals in Organic Transformations
While specific studies on the radical of (1Z)-ethanedial, monooxime are not prominent, the broader class of oxime radicals (iminoxyl radicals) is recognized as useful intermediates in organic synthesis. These radicals can be generated from the corresponding oxime via oxidation. capes.gov.br
The unpaired electron in an oxime radical is delocalized between the nitrogen and oxygen atoms. This dual nature allows them to react as either N-radicals or O-radicals, leading to the formation of C-N or C-O bonds, respectively.
Key reactions involving oxime radicals include:
Hydrogen Atom Abstraction: Oxime radicals can abstract a hydrogen atom from a suitable donor, initiating further radical processes.
Addition to Double Bonds: They can add to C=C double bonds. In intramolecular reactions, this typically leads to the formation of five-membered rings such as isoxazolines (from C-O bond formation) or nitrones (from C-N bond formation).
Intermolecular Coupling: While less common than intramolecular reactions, oxime radicals can participate in intermolecular oxidative C-O coupling reactions.
The radical cation of glyoxal itself has been studied using electron spin resonance (e.s.r.) spectroscopy, confirming the delocalization of the radical center over both carbonyl groups. rsc.org This suggests that a radical formed from (1Z)-ethanedial, monooxime would likely exhibit complex reactivity influenced by both the oxime and the adjacent carbonyl/hydrated-carbonyl functionality.
Theoretical and Computational Studies of 1z Ethanedial, Monooxime
Quantum Chemical Calculations on Molecular Structure and Stability
Quantum chemical calculations are fundamental to understanding the geometry and stability of molecules. For (1Z)-ethanedial, monooxime, these calculations would provide critical insights into its preferred spatial arrangement and energetic profile.
Conformational Analysis and Energetics of the (1Z)- Isomer
A full conformational analysis of (1Z)-ethanedial, monooxime would involve mapping its potential energy surface to identify all possible conformers and the energy barriers that separate them. This analysis would typically be performed by systematically rotating the single bonds within the molecule, such as the C-C and C-N bonds, and calculating the energy at each step. The results would reveal the most stable conformer, which corresponds to the global minimum on the potential energy surface, as well as any other low-energy local minima.
Such a study would likely reveal that the planarity of the molecule is a key factor in its stability, due to the conjugation between the C=O and C=N double bonds. The relative energies of different conformers would be calculated to determine their population distribution at a given temperature. However, specific published data on the relative energies of these conformers is not currently available.
Electronic Structure and Bonding Characteristics
The electronic structure of (1Z)-ethanedial, monooxime could be thoroughly investigated using methods that analyze the distribution of electrons within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding, including the nature of the sigma and pi bonds, the hybridization of the atoms, and the extent of electron delocalization.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the identification of transition states and the calculation of activation energies.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT would be a suitable method for investigating the reaction mechanisms involving (1Z)-ethanedial, monooxime. For instance, its isomerization to the (1E)-isomer or its participation in cycloaddition reactions could be modeled. These calculations would involve locating the transition state structures connecting reactants and products and calculating the energy barrier for the reaction. This information is crucial for understanding the kinetics and feasibility of a given reaction pathway.
Ab Initio Methods for Predicting Reactivity
High-level ab initio methods, while computationally more expensive, can provide more accurate predictions of reactivity. These methods could be employed to study reactions where electron correlation effects are particularly important. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's nucleophilic and electrophilic character, respectively, and predict its reactivity in various chemical environments.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods can predict various spectroscopic properties, which are essential for the identification and characterization of molecules.
Calculations of vibrational frequencies would yield a theoretical infrared (IR) and Raman spectrum, which could be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of nuclear magnetic shielding tensors would allow for the prediction of the Nuclear Magnetic Resonance (NMR) spectrum, providing information about the chemical environment of each atom.
Furthermore, computational studies could be used to investigate the intermolecular interactions of (1Z)-ethanedial, monooxime, such as its ability to form hydrogen bonds. This would be important for understanding its properties in the solid state and in solution.
While the theoretical framework for studying (1Z)-ethanedial, monooxime is well-established, the absence of specific computational studies in the scientific literature means that detailed, quantitative data on its conformational energetics, electronic properties, reactivity, and spectroscopic signatures remain to be determined.
Advanced Spectroscopic Characterization Techniques for 1z Ethanedial, Monooxime and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the E/Z stereochemistry of the C=N double bond in oximes. The chemical shifts of protons and carbons near the oxime group are highly sensitive to the orientation of the hydroxyl group.
For (1Z)-Ethanedial, monooxime, the (Z) configuration indicates that the hydroxyl group and the aldehyde proton (H1) are on the same side of the C=N double bond. This spatial arrangement is confirmed using several NMR techniques:
¹H NMR: The chemical shift of the aldehydic proton (H1) and the iminyl proton (H2) are key indicators. In the (Z)-isomer, the aldehydic proton is expected to be deshielded due to the anisotropic effect of the nearby hydroxyl group. The oxime proton (-NOH) typically appears as a broad singlet at a downfield chemical shift, often in the range of 13.2-13.6 ppm in DMSO-d₆, though this is highly dependent on solvent and concentration. nih.gov
¹³C NMR: The chemical shifts of the carbonyl carbon (C1) and the iminyl carbon (C2) are diagnostic. The stereochemistry at the C=N bond influences the resonance of the adjacent carbonyl carbon. Computational methods are often employed alongside experimental data to assign the correct configuration based on calculated chemical shifts. rsc.org
2D NMR Techniques: Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry. For the (Z)-isomer, a cross-peak is expected between the oxime proton (-NOH) and the iminyl proton (H2). Conversely, the (E)-isomer would show a NOESY correlation between the oxime proton and the aldehydic proton (H1). nih.gov Heteronuclear multiple-bond correlation (HMBC) experiments are used to confirm the assignment of carbon signals by correlating them to proton signals over two or three bonds. nih.gov
While specific experimental data for (1Z)-ethanedial, monooxime is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds like glyoxime (B48743) and other aldoximes. dergipark.org.tr In aqueous solutions, simple aldehydes like glyoxal (B1671930) exist as a mixture of hydrates and oligomers, which would complicate the NMR spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1Z)-Ethanedial, Monooxime
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aldehydic Proton | ¹H | ~9.5 - 10.0 | Singlet |
| Iminyl Proton | ¹H | ~7.5 - 8.0 | Singlet |
| Oxime Proton | ¹H | ~13.0 - 13.5 | Broad singlet, solvent dependent |
| Carbonyl Carbon | ¹³C | ~190 - 195 | |
| Iminyl Carbon | ¹³C | ~145 - 150 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in (1Z)-Ethanedial, monooxime and studying its conformational properties. The molecule possesses a carbonyl group (C=O), an oxime group (C=N-OH), and C-H bonds, each giving rise to characteristic vibrational modes.
O-H Stretch: A broad absorption band in the IR spectrum, typically between 3100 and 3600 cm⁻¹, is characteristic of the hydrogen-bonded O-H group of the oxime. wikipedia.org
C-H Stretch: The aldehydic C-H stretch usually appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group stretch is expected in the region of 1680-1715 cm⁻¹. Its exact position is sensitive to conjugation with the adjacent C=N bond.
C=N Stretch: The carbon-nitrogen double bond of the oxime typically shows a medium-intensity band around 1620-1665 cm⁻¹. wikipedia.org This band can sometimes overlap with other absorptions.
N-O Stretch: A band in the 930-960 cm⁻¹ region is typically assigned to the N-O stretching vibration. wikipedia.org
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and C=N stretching vibrations often produce strong and easily identifiable signals. Studies on the parent molecule, glyoxal, show that in aqueous solutions, the carbonyl groups become hydrated, leading to the disappearance of the C=O stretch and the appearance of bands related to hydroxyl groups and C-O stretches. nih.gov A similar phenomenon could be expected for its monooxime derivative in aqueous media.
Table 2: Characteristic Vibrational Frequencies for (1Z)-Ethanedial, Monooxime
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |
| O-H | Stretch | 3100 - 3600 | Strong, Broad |
| C-H (aldehyde) | Stretch | 2700 - 2900 | Weak to Medium |
| C=O | Stretch | 1680 - 1715 | Strong |
| C=N | Stretch | 1620 - 1665 | Medium |
| C-N-O | Bend | ~1200 | Medium |
| N-O | Stretch | 930 - 960 | Medium |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
Electronic spectroscopy (UV-Vis) provides information about the conjugated π-system and non-bonding electrons within (1Z)-Ethanedial, monooxime. The presence of both a carbonyl and an oxime group, which are chromophores, dictates its absorption properties. Two primary electronic transitions are expected in the UV-visible region:
π → π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=O and C=N system. It results in a strong absorption band, typically at shorter wavelengths (e.g., < 250 nm). elte.hu
n → π* Transition: This lower-energy transition involves the promotion of an electron from a non-bonding orbital (n), located on the oxygen and nitrogen atoms, to a π* antibonding orbital. agroparistech.frlibretexts.org These transitions are characteristically much weaker in intensity than π → π* transitions and appear at longer wavelengths. masterorganicchemistry.com For α-keto oximes, this can result in a weak absorption band in the near-UV region (e.g., 300-350 nm). researchgate.netsielc.com
The position and intensity of these absorption bands can be influenced by the solvent polarity. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. libretexts.org Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. libretexts.org Upon deprotonation of the oxime in basic media, the formation of the oximate anion creates a more extended conjugated system, leading to a significant bathochromic shift of the absorption maximum. researchgate.net
Table 3: Expected Electronic Transitions for (1Z)-Ethanedial, Monooxime
| Transition Type | Chromophore | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π | C=O, C=N (conjugated) | < 250 | High (~10,000) |
| n → π | C=O, C=N | ~300 - 350 | Low (< 2,000) |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the definitive elucidation of the three-dimensional molecular structure of a compound in the solid state. This method provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles, which confirms the molecular connectivity and the (Z)-stereochemistry of the oxime.
While a specific crystal structure for (1Z)-Ethanedial, monooxime is not publicly available, analysis of related aldoxime structures reveals key structural features. pnas.orgnih.gov XRD analysis would confirm the planarity of the core C-C=N-O framework and provide insight into the intermolecular interactions, such as hydrogen bonding and stacking, that dictate the crystal packing. The data obtained from XRD is crucial for understanding the supramolecular chemistry discussed in the following section.
The oxime functional group is a versatile and robust component in crystal engineering due to its ability to act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen and oxygen lone pairs). researchgate.net This dual capacity allows oximes to form predictable and stable supramolecular assemblies. acs.org
The solid-state architecture of oximes is typically dominated by strong O-H···N or O-H···O hydrogen bonds. researchgate.netacs.org Several common motifs have been identified:
Centrosymmetric Dimers (R²₂(6) motif): Many oximes form cyclic dimers through a pair of O-H···N hydrogen bonds between two molecules. researchgate.net This is a highly stable and frequently observed arrangement.
Catemeric Chains (C(3) or C(2) motifs): Molecules can also link into infinite one-dimensional chains. researchgate.net O-H···N interactions can lead to C(3) chains, while O-H···O interactions result in C(2) chains. The choice between dimer and chain formation is influenced by steric and electronic effects of the substituents on the oxime. researchgate.net
Heterosynthons: In the presence of other functional groups, such as the aldehyde in (1Z)-Ethanedial, monooxime, additional hydrogen bonding interactions can occur. Weak C-H···O hydrogen bonds involving the aldehydic proton and the oxime or carbonyl oxygen of a neighboring molecule can act as cross-links between the primary dimer or chain motifs, building up the structure into 2D sheets or 3D networks. rsc.org
These predictable hydrogen-bonding patterns make oximes valuable building blocks for the design of functional crystalline materials. mdpi.com
Coordination Chemistry and Metal Complexes of 1z Ethanedial, Monooxime
Design and Synthesis of Metal–Oxime Coordination Compounds
The design and synthesis of new metal-ligand complexes are foundational activities in coordination chemistry. The potential of (1Z)-ethanedial, monooxime as a ligand lies in its molecular structure, which features both an aldehyde and an oxime functional group.
Chelation Behavior and Ligand Field Theory
(1Z)-Ethanedial, monooxime possesses two potential donor sites: the nitrogen atom of the oxime group and the oxygen atom of the aldehyde group. This arrangement allows for the possibility of acting as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. The stability of such chelates is enhanced by the chelate effect. The deprotonation of the oxime hydroxyl group would create an anionic ligand, which would likely form stronger bonds with metal cations.
Ligand Field Theory (LFT) would be instrumental in predicting and explaining the electronic structures and properties of any potential metal complexes of (1Z)-ethanedial, monooxime. The theory considers the interactions between the metal d-orbitals and the ligand orbitals. The strength of the ligand field and the resulting splitting of the d-orbitals (Δ) would depend on the nature of the metal ion and the donor atoms of the ligand. The spectrochemical series, which ranks ligands based on their field strength, does not include (1Z)-ethanedial, monooxime due to the lack of experimental data. However, based on its functional groups, it would be expected to be a moderately strong field ligand, particularly in its deprotonated form.
Synthesis of Homo- and Heteroleptic Metal Complexes
The synthesis of metal complexes with (1Z)-ethanedial, monooxime could theoretically be achieved by reacting a salt of the desired metal with the ligand in a suitable solvent.
Homoleptic complexes , where all ligands coordinated to the metal center are identical, could potentially be formed by reacting a metal salt with a stoichiometric excess of (1Z)-ethanedial, monooxime. For example, a hypothetical reaction could be: MCl₂ + 2 (C₂H₃NO₂) → [M(C₂H₂NO₂)₂] + 2 HCl where M represents a divalent metal ion.
Heteroleptic complexes , which contain more than one type of ligand, could be synthesized by introducing other ligands into the coordination sphere. This could be achieved by a one-pot reaction of the metal salt, (1Z)-ethanedial, monooxime, and a secondary ligand, or by a stepwise approach where a pre-formed complex is reacted with another ligand.
To date, there are no published reports on the successful synthesis of either homo- or heteroleptic complexes of (1Z)-ethanedial, monooxime.
Structural Characterization of Metal–Oxime Complexes
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=O, C=N, and N-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure in solution, although this would be limited to diamagnetic complexes.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are dependent on the d-orbital splitting.
Elemental Analysis: To confirm the empirical formula of the complex.
Without synthesized complexes, no such characterization data for (1Z)-ethanedial, monooxime complexes currently exists.
Electrochemical Studies of Metal–Oxime Systems
The electrochemical behavior of metal complexes provides insight into their redox properties and potential applications in areas such as catalysis and sensing. Techniques like cyclic voltammetry could be employed to study the redox potentials of hypothetical metal complexes of (1Z)-ethanedial, monooxime. The redox activity could be centered on the metal ion or the ligand itself. The specific redox potentials would be influenced by the nature of the metal, its coordination environment, and the solvent system used. There are currently no electrochemical studies reported for metal complexes of (1Z)-ethanedial, monooxime.
Role of (1Z)-Ethanedial, Monooxime as a Ligand Precursor for Functional Materials
In principle, (1Z)-ethanedial, monooxime could serve as a building block for more complex ligands or as a component in the synthesis of functional materials such as metal-organic frameworks (MOFs) or coordination polymers. The bifunctional nature of the ligand could allow it to bridge multiple metal centers, leading to the formation of extended structures. These materials could potentially exhibit interesting properties such as porosity, catalysis, or selective guest binding. However, the use of (1Z)-ethanedial, monooxime as a ligand precursor for functional materials is purely hypothetical at this stage, with no examples found in the scientific literature.
Role of 1z Ethanedial, Monooxime in Advanced Organic Transformations and Catalysis
Utilization as a Building Block in Complex Molecule Synthesis
The bifunctional nature of (1Z)-ethanedial, monooxime, possessing both an electrophilic aldehyde and a nucleophilic oxime moiety, theoretically positions it as a valuable precursor for a variety of complex molecules, particularly nitrogen-containing heterocycles.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. ethz.ch While direct, documented examples of using (1Z)-ethanedial, monooxime for this purpose are limited, the known reactions of its parent compound, glyoxal (B1671930), and other oximes provide a strong basis for predicting its reactivity.
Glyoxal itself is a well-established building block for heterocycles like imidazoles. wikipedia.org The reaction of glyoxal with amines and ammonia (B1221849) is a known pathway to these important scaffolds. Furthermore, the reaction of glyoxal with amino acids can lead to the formation of 1,3-disubstituted imidazoles. colorado.edu It is conceivable that (1Z)-ethanedial, monooxime could undergo similar condensations. The aldehyde functionality can react with dinucleophiles such as hydrazines and substituted anilines to form various heterocyclic systems. For instance, the condensation of glyoxal with 2,6-diisopropylaniline (B50358) is a known method for producing diimine ligands.
The oxime group also offers a rich chemistry for heterocycle synthesis. Oxime ethers, for example, are valuable precursors for a wide array of heterocyclic compounds. ethz.ch The intramolecular cyclization of appropriately substituted oximes is a powerful tool for constructing rings. For instance, 2-alkynylbenzaldoximes are versatile starting materials for generating various N-heterocycles through tandem reactions. rsc.org While (1Z)-ethanedial, monooxime lacks the specific substitution pattern for these exact transformations, its oxime nitrogen can act as a nucleophile in cyclization reactions.
Based on the reactivity of related compounds, the following table outlines potential heterocyclic systems that could be synthesized from (1Z)-ethanedial, monooxime and the required co-reactants.
| Heterocyclic System | Potential Co-reactant(s) for (1Z)-Ethanedial, monooxime |
| Pyrazoles | Hydrazine or substituted hydrazines |
| Isoxazoles | Halogenating agent followed by base-induced cyclization |
| Imidazoles | Ammonia and a source of a second carbonyl |
| Pyrazines | 1,2-Diamines |
This table represents theoretical synthetic pathways based on known reactivity patterns of aldehydes and oximes.
Derivatization for Novel Chemical Scaffolds
The derivatization of (1Z)-ethanedial, monooxime can, in principle, lead to a variety of novel chemical scaffolds. The aldehyde group can be selectively protected, allowing for the modification of the oxime functionality, or vice versa. For instance, the mono-protection of glyoxal is a known strategy to enable selective reactions. researchgate.net
The oxime group can be O-alkylated or O-acylated to form oxime ethers and esters, respectively. These derivatives are known to undergo a variety of transformations, including Beckmann rearrangements and radical cyclizations, to generate new molecular frameworks. ethz.ch The aldehyde can be converted to an imine, which can then participate in cycloaddition reactions or serve as a handle for further functionalization.
While specific examples of extensive derivatization of (1Z)-ethanedial, monooxime are not readily found in the literature, the fundamental reactivity of its functional groups suggests a wide scope for creating diverse molecular architectures.
Catalytic Applications of Oxime-Derived Species
The use of oxime-derived species in catalysis is an area of growing interest. Oximes can act as ligands for transition metals, forming complexes that can catalyze a range of organic reactions.
Oxime-Based Catalysts in Organic Reactions
Oxime-containing ligands have been successfully employed in various catalytic systems. For example, palladium complexes of ligands derived from glyoxal and phenylhydrazine (B124118) have been used as catalysts in Heck coupling reactions. biomedres.us These complexes demonstrate the potential of ligands derived from glyoxal-like structures in cross-coupling chemistry.
The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, creating a stable chelate ring that can influence the catalytic activity and selectivity of the metal. While there are no specific reports on catalysts derived directly from (1Z)-ethanedial, monooxime, it is plausible that it could form catalytically active complexes with various transition metals such as palladium, copper, and nickel. The development of such catalysts would be a novel area of research.
The following table lists potential catalytic reactions where metal complexes of (1Z)-ethanedial, monooxime could be investigated.
| Catalytic Reaction | Potential Metal Center |
| Cross-coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel |
| Oxidation Reactions | Copper, Iron |
| Reduction Reactions | Ruthenium, Iridium |
This table is speculative and based on the catalytic activity of other oxime-metal complexes.
Mechanistic Aspects of Oxime-Catalyzed Transformations
The mechanism of oxime-catalyzed reactions is diverse and depends on the specific transformation. In metal-catalyzed reactions, the oxime typically acts as a spectator ligand, modulating the electronic and steric properties of the metal center. However, the oxime itself can also participate directly in the catalytic cycle.
For instance, in certain reactions, the N-O bond of the oxime can be cleaved, leading to the formation of iminyl radicals or other reactive nitrogen species. These intermediates can then engage in a variety of bond-forming reactions. While these mechanisms have been studied for more complex oximes, their applicability to transformations involving (1Z)-ethanedial, monooxime remains a subject for future investigation.
Polymer and Materials Science Perspectives of Oxime Chemistry
Incorporation of (1Z)-Ethanedial, Monooxime into Polymeric Architectures
(1Z)-Ethanedial, monooxime, also known as glyoxal (B1671930) monoxime, is a bifunctional molecule containing both an aldehyde and an oxime group. This dual functionality makes it a particularly interesting, though not yet widely explored, building block for the synthesis of novel polymeric materials. Its structure allows for its participation in polymerization reactions in several ways, either by leveraging the reactivity of the aldehyde group, the oxime group, or both.
Step-growth polymerization is a powerful method for creating high molecular weight polymers, and its efficiency is a strong indicator of the utility of a given chemical reaction for materials applications. flinders.edu.au The oxime formation reaction, known for its high efficiency and mild reaction conditions, is well-suited for this purpose. flinders.edu.au High molecular weight polymers have been successfully synthesized via oxime click chemistry, demonstrating the robustness of this ligation technique. flinders.edu.au
Theoretically, (1Z)-Ethanedial, monooxime could be utilized as a monomer in step-growth polymerization in a few ways. For instance, it could react with a di-hydroxylamine compound. In this scenario, the aldehyde group of the ethanedial, monooxime would react with the hydroxylamine (B1172632) groups of the comonomer to form new oxime linkages, leading to a linear polymer with pendant oxime groups along the backbone.
Table 1: Hypothetical Step-Growth Polymerization of (1Z)-Ethanedial, Monooxime with a Di-hydroxylamine
| Entry | Monomer 1 | Monomer 2 | Polymer Structure | Mn (kDa) | PDI | Tg (°C) |
| 1 | (1Z)-Ethanedial, monooxime | 1,6-Hexanediamine, N,N'-dihydroxy- | -[N(OH)-CH=CH-N(OH)-O-(CH2)6-O]-n | 25.3 | 1.8 | 85 |
| 2 | (1Z)-Ethanedial, monooxime | 1,4-Phenylenediamine, N,N'-dihydroxy- | -[N(OH)-CH=CH-N(OH)-O-C6H4-O]-n | 32.1 | 2.1 | 150 |
This table presents hypothetical data for the step-growth polymerization of (1Z)-Ethanedial, monooxime to illustrate its potential as a monomer. The polymer structures, molecular weights (Mn), polydispersity indices (PDI), and glass transition temperatures (Tg) are representative values based on typical oxime-based polymers.
Post-polymerization functionalization is a critical strategy for modifying the physical and chemical properties of materials. flinders.edu.au "Click" chemistry reactions are particularly valued for this purpose due to their high specificity and efficiency. researchgate.net The oxime ligation is an excellent candidate for such modifications, allowing for the introduction of new chemical groups or conjugation to molecules of interest under mild conditions. flinders.edu.auresearchgate.net
(1Z)-Ethanedial, monooxime can be used to functionalize existing polymers in two primary ways:
Functionalization of polymers containing hydroxylamine groups: A polymer with pendant hydroxylamine or alkoxyamine groups can be reacted with (1Z)-Ethanedial, monooxime. The aldehyde group of the monooxime will react with the polymer's hydroxylamine groups to form a stable oxime linkage, leaving the monooxime's own oxime group available for further reactions or as a site for specific interactions.
Functionalization of polymers containing carbonyl groups: Conversely, a polymer bearing aldehyde or ketone groups can be functionalized by reacting it with the oxime nitrogen of (1Z)-Ethanedial, monooxime, although this type of oxime exchange reaction often requires specific conditions, such as acid catalysis. rsc.org
Table 2: Illustrative Examples of Polymer Functionalization with (1Z)-Ethanedial, Monooxime
| Original Polymer | Functionalizing Agent | Resulting Functional Group | Potential Application |
| Poly(glycidyl methacrylate) modified with hydroxylamine | (1Z)-Ethanedial, monooxime | Pendant aldehyde and oxime groups | Crosslinkable coating, sensor development |
| Poly(styrene-co-4-vinylbenzaldehyde) | (1Z)-Ethanedial, monooxime | Pendant oxime-of-an-oxime linkages | Metal-ion chelation, dynamic materials |
This table provides hypothetical examples of how (1Z)-Ethanedial, monooxime could be used to functionalize existing polymers, highlighting the versatility of its bifunctional nature.
Design and Chemical Tailoring of Oxime-Based Materials
The unique characteristics of the oxime bond, particularly its potential for reversibility under specific conditions, make it a valuable tool in the design of advanced, functional materials. nih.govnih.gov
Dynamic covalent chemistry involves the use of reversible covalent bonds to create materials that can adapt their structure and properties in response to external stimuli. nih.govnih.gov These materials can exhibit properties such as self-healing, malleability, and recyclability. nih.gov While oxime bonds are generally more stable than imine or hydrazone bonds, their reversibility can be triggered, for instance, by changes in pH or by the presence of competing carbonyl or hydroxylamine compounds. rsc.orgnih.gov
Polymers synthesized using (1Z)-Ethanedial, monooxime could be designed to have dynamic properties. The oxime linkages within the polymer backbone or as crosslinks could be cleaved and reformed, allowing the material to be reprocessed or to self-heal after damage. The presence of both aldehyde and oxime functionalities in the monomer could also lead to complex dynamic systems where multiple types of exchange reactions are possible.
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org The oxime group, with its hydrogen bond donor (the -OH group) and acceptor (the nitrogen atom) capabilities, can participate in the formation of such assemblies.
Polymers incorporating (1Z)-Ethanedial, monooxime would have regularly spaced oxime groups that could direct the self-assembly of the polymer chains into well-defined nanostructures, such as nanofibers, vesicles, or ordered thin films. These assemblies could find applications in areas like nanoelectronics, drug delivery, and catalysis. The ability to control the assembly through external stimuli that affect hydrogen bonding (e.g., temperature, solvent polarity) would add another layer of functionality to these materials.
Advanced Characterization of Oxime-Derived Polymeric and Material Systems
A comprehensive understanding of the structure and properties of new polymers is crucial for their application. For polymers derived from (1Z)-Ethanedial, monooxime, a suite of advanced characterization techniques would be necessary:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure of the polymer, verify the formation of oxime linkages, and determine the stereochemistry (E/Z) of the oxime bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic vibrational bands of the functional groups, such as the C=N and N-O stretching of the oxime group and the disappearance of the aldehyde C=O stretch upon polymerization.
Molar Mass Determination:
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the average molar mass and molar mass distribution (polydispersity index, PDI) of polymers. nih.gov
Thermal Analysis:
Differential Scanning Calorimetry (DSC): DSC would be used to measure the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insight into the polymer's thermal properties and degree of crystallinity.
Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability and decomposition profile of the polymer. nih.gov
Morphological and Structural Analysis:
X-ray Diffraction (XRD): XRD could be used to investigate the crystalline structure of the polymer or the ordered arrangement in supramolecular assemblies.
Electron Microscopy (SEM/TEM): Scanning and transmission electron microscopy would allow for the visualization of the morphology of the material on the micro- and nanoscale.
Mechanical Testing:
Tensile Testing: For bulk materials, tensile testing would provide key information about their mechanical properties, such as tensile strength, elongation at break, and Young's modulus.
Through the application of these techniques, a detailed picture of the structure-property relationships in polymers derived from (1Z)-Ethanedial, monooxime can be established, paving the way for their rational design and application in advanced materials.
Isomerism and Tautomerism Studies of Ethanedial Monooxime
(Z)/(E) Stereoisomerism in Oximes: Theoretical and Experimental Differentiation
The presence of a carbon-nitrogen double bond (C=N) in ethanedial monooxime gives rise to (Z) and (E) stereoisomerism. The notation (Z), from the German zusammen (together), indicates that the higher priority substituents on each atom of the double bond are on the same side. Conversely, (E), from the German entgegen (opposite), signifies they are on opposite sides. In ethanedial monooxime, the substituents on the carbon are an aldehyde group (-CHO) and a hydrogen atom, while on the nitrogen, they are a hydroxyl group (-OH) and a lone pair of electrons. According to the Cahn-Ingold-Prelog (CIP) priority rules, the aldehyde group outranks the hydrogen atom, and the hydroxyl group outranks the lone pair.
The synthesis of oximes frequently results in a mixture of both (Z) and (E) isomers. stackexchange.com The separation of these isomers can be a significant challenge, though techniques such as column chromatography have been employed successfully for various oxime derivatives. researchgate.net
Theoretical Differentiation:
Computational chemistry provides valuable insights into the relative stabilities and properties of the (Z) and (E) isomers of ethanedial monooxime. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can predict the optimized geometries and relative energies of the isomers. For similar small oximes, such as acetaldehyde (B116499) oxime, computational methods have been used to simulate their infrared (IR) spectra to aid in the identification of each isomer.
Experimental Differentiation:
Spectroscopic methods are paramount in the experimental differentiation of (Z) and (E) oxime isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the spatial arrangement of the substituents. For instance, the chemical shift of the aldehydic proton and the carbon of the formyl group would be expected to differ between the (Z) and (E) isomers due to the different anisotropic effects of the hydroxyl group.
Infrared (IR) Spectroscopy: The vibrational frequencies of the C=N and N-O bonds, as well as the O-H stretching frequency, can differ between the (Z) and (E) isomers. These differences, though sometimes subtle, can be used for identification, especially when coupled with computational predictions. researchgate.net
Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy: This hyphenated technique can be particularly useful for studying the dynamic interconversion of isomers that may occur under certain conditions, such as during chromatographic separation.
Oxime-Nitroso Tautomerism: Investigation and Equilibrium Dynamics
Ethanedial monooxime can theoretically exist in equilibrium with its tautomeric nitroso form, 2-nitrosoacetaldehyde. This type of tautomerism, known as oxime-nitroso tautomerism, involves the migration of a proton from the oxime's oxygen atom to the adjacent carbon atom, with a corresponding shift of the double bond from C=N to N=O.
Theoretical Investigations:
Computational studies on various nitroso-oxime systems have consistently shown that the oxime tautomer is significantly more stable than the corresponding nitroso isomer. stackexchange.comresearchgate.net This stability is often attributed to the greater strength of the C=N double bond compared to the N=O double bond, a consequence of the larger electronegativity difference between carbon and nitrogen versus nitrogen and oxygen. stackexchange.com The repulsion between lone pairs on adjacent nitrogen and oxygen atoms in the nitroso form may also contribute to its relative instability. stackexchange.com
For acenaphthenequinonemonooxime, ab initio calculations have predicted the oxime form to be much more stable than the nitroso tautomer. nih.gov However, it is noteworthy that in solution, both tautomers were detected by NMR spectroscopy, indicating that the solvent can influence the position of the equilibrium. nih.gov
Equilibrium Dynamics:
The equilibrium between the oxime and nitroso forms is dynamic. While the equilibrium generally lies heavily towards the more stable oxime, the less stable but potentially more reactive nitroso tautomer can play a crucial role in certain reactions. The interconversion can be influenced by factors such as solvent polarity and temperature. stackexchange.com For some related compounds, it has been shown that the tautomeric equilibrium can be affected by the medium, with both forms being present in solution. nih.gov
Impact of Isomerism on Reactivity and Chemical Behavior
The different spatial arrangements of the functional groups in the (Z) and (E) isomers can lead to different steric and electronic environments around the reactive centers. This can affect the rate and outcome of reactions. For example, in reactions involving the hydroxyl group, its accessibility may differ between the two isomers, potentially leading to different reaction kinetics. Similarly, the reactivity of the aldehyde group could be influenced by the proximity of the hydroxyl group in one isomer compared to the other.
The oxime-nitroso tautomerism introduces an alternative reaction pathway. Although the nitroso tautomer is less stable, it can be more reactive in certain transformations. For instance, in nucleophilic addition reactions of some oximes, computational studies have suggested that the reaction may proceed through the minor but more reactive nitrone tautomer (a resonance form of the nitroso tautomer). The prevailing conformation and tautomeric form of a species can ultimately dictate the product formed in a chemical reaction. nih.gov
Future Research Directions in 1z Ethanedial, Monooxime Chemistry
Emerging Synthetic Methodologies and Process Intensification
The traditional synthesis of (1Z)-Ethanedial, monooxime typically involves the condensation reaction between glyoxal (B1671930) and hydroxylamine (B1172632). sciencemadness.org Future research is focused on moving beyond conventional batch processes to more efficient, sustainable, and controlled synthetic routes.
Emerging trends point towards the adoption of green chemistry principles and process intensification techniques. numberanalytics.comnumberanalytics.com Methodologies such as microwave-assisted synthesis and continuous flow chemistry are being explored for oxime production, offering benefits like reduced reaction times, improved energy efficiency, and enhanced safety profiles. numberanalytics.com Process intensification, particularly through the use of micro- and milli-reactors, represents a significant leap forward. youtube.com These reactors provide superior control over reaction parameters like temperature and mixing, which is crucial for managing exothermic reactions and improving product selectivity and yield. youtube.com The design of such advanced reactors requires a deep understanding of fluid mechanics and novel fabrication techniques. youtube.com
Table 1: Comparison of Synthetic Methodologies for (1Z)-Ethanedial, Monooxime
| Parameter | Traditional Batch Synthesis | Emerging Intensified Processes (e.g., Flow Chemistry) |
| Reaction Vessel | Large stirred-tank reactor | Micro- or milli-channel reactor |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |
| Mixing | Often inefficient, concentration gradients | Rapid and efficient, enhanced mass transfer |
| Reaction Time | Hours | Seconds to minutes |
| Safety Profile | Higher risk with exothermic reactions | Substantially reduced risk, small reagent volumes |
| Control & Reproducibility | Moderate | High, precise control over parameters |
| Scalability | Scaling-up can be challenging | Scaling-out (parallelization) is more straightforward |
Future synthetic research will likely focus on optimizing these intensified processes, potentially using novel catalysts to further enhance efficiency and exploring gas-liquid segmented flows for reactions involving gaseous reagents. numberanalytics.comuwa.edu.au
Advanced Mechanistic Insights via Multiscale Modeling
A profound understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. For (1Z)-Ethanedial, monooxime, future research will increasingly rely on multiscale modeling to gain unprecedented mechanistic insights. This computational approach bridges different scales of time and space, from the quantum behavior of electrons to the bulk properties of a reactor system. ucl.ac.uk
At the most fundamental level, Density Functional Theory (DFT) can model the electronic structure and elucidate the bond-forming and bond-breaking steps in the synthesis of the oxime from glyoxal and its subsequent reactions. ucl.ac.uk For more complex systems, including solvent effects, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. bioexcel.eu These simulations can map out entire reaction pathways, identify transition states, and provide a detailed atomistic view of the process. bioexcel.eu This information is invaluable for understanding factors that control stereoselectivity, such as the preference for the (Z)-isomer.
Moving to a larger scale, molecular dynamics (MD) simulations can predict how ensembles of (1Z)-Ethanedial, monooxime molecules behave and interact with solvents or at interfaces. unipd.it This is coupled with continuum models, often using Computational Fluid Dynamics (CFD), to simulate the performance within a reactor, linking the molecular-level chemistry to industrial-scale process parameters. ucl.ac.uk
Table 2: Application of Multiscale Modeling Techniques to (1Z)-Ethanedial, Monooxime
| Modeling Scale | Technique | Key Insights for (1Z)-Ethanedial, Monooxime |
| Electronic | Density Functional Theory (DFT) | Reaction energetics, transition state geometries, origin of (Z)-isomer stability, N-O bond properties. |
| Atomistic/Molecular | QM/MM, Molecular Dynamics (MD) | Solvent effects on reaction pathways, conformational dynamics, interaction with catalysts, diffusion properties. bioexcel.euunipd.it |
| Mesoscopic | Coarse-Grained Models | Self-assembly behavior, formation of aggregates or micelles in solution. |
| Continuum | Computational Fluid Dynamics (CFD) | Optimization of reactor design, heat and mass transport phenomena, prediction of yield and selectivity at process scale. ucl.ac.uk |
Exploration of Novel Coordination Architectures
The oxime group is an excellent ligand for a wide variety of metal ions. While the coordination chemistry of related dioximes like dimethylglyoxime (B607122) with metals such as nickel and palladium is well-established, the future for (1Z)-Ethanedial, monooxime lies in the exploration of more complex and novel coordination architectures. vedantu.comrsc.orgbyjus.com Its bifunctional nature, possessing both a coordinating oxime group and a reactive aldehyde, offers unique opportunities for creating sophisticated supramolecular structures.
Research is anticipated to move beyond simple mononuclear or binuclear complexes towards the design and synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of (1Z)-Ethanedial, monooxime to bridge multiple metal centers could lead to the formation of one-, two-, or three-dimensional coordination polymers. These materials are of interest for applications in gas storage, separation, and catalysis.
Heterometallic Complexes: The distinct coordination preferences of the oxime and aldehyde functionalities could be exploited to assemble complexes containing two or more different metal ions, leading to materials with unique magnetic or catalytic properties.
Functional Supramolecular Cages: By employing appropriate ancillary ligands and metal precursors, it may be possible to construct discrete, cage-like structures with (1Z)-Ethanedial, monooxime acting as a panel or strut.
The focus will be on understanding the interplay between the metal ion's coordination geometry, the ligand's conformational flexibility, and the reaction conditions to direct the self-assembly process toward desired architectures. rsc.org
Table 3: Exploratory Coordination Architectures with (1Z)-Ethanedial, Monooxime
| Architecture Type | Potential Metal Ions | Potential Functionality | Research Focus |
| 1D Coordination Polymer | Cu(II), Zn(II), Ag(I) | Luminescence, Sensing | Control of chain packing and inter-chain interactions. |
| 2D/3D Metal-Organic Framework (MOF) | Lanthanides, Zr(IV), Fe(III) | Catalysis, Gas Sorption | Post-synthetic modification of the free aldehyde group. |
| Discrete Supramolecular Cage | Pd(II), Pt(II), Rh(III) | Host-Guest Chemistry, Drug Delivery | Template-directed synthesis and characterization of the cavity. |
| Heterometallic Systems | Combination of d-block and f-block metals | Molecular Magnetism, Synergistic Catalysis | Selective coordination at oxime vs. aldehyde sites. |
Integration into Next-Generation Chemical Technologies and Methodologies
The unique reactivity of (1Z)-Ethanedial, monooxime positions it as a valuable component in the development of next-generation chemical technologies. Future research will focus on integrating this molecule into advanced materials and sustainable chemical processes.
Key areas of exploration include:
Dynamic Materials: The oxime's N–O bond can be cleaved under specific conditions (e.g., photocatalysis) to generate reactive iminyl radicals. nsf.govresearchgate.net This reactivity can be harnessed to create dynamic covalent materials, such as self-healing polymers or adaptable networks, where the reversible nature of the oxime linkage allows for material reorganization in response to a stimulus.
Advanced Synthesis of Heterocycles: Iminyl radicals derived from (1Z)-Ethanedial, monooxime are potent intermediates for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. nsf.govresearchgate.net Photocatalytic and transition-metal-catalyzed methods are emerging as powerful tools for these transformations. researchgate.net
Functionalization of Nanomaterials: The compound can be used to functionalize the surface of nanoparticles (e.g., gold or silica), imparting new chemical properties and enabling their use in sensing, catalysis, or biomedical applications. numberanalytics.com
Green Energy Technologies: There is potential to explore derivatives of (1Z)-Ethanedial, monooxime in the context of energy storage. For instance, incorporating its structural motifs into organic electrolytes, such as glyme-based systems for lithium batteries, could enhance stability and performance. rsc.org
Table 4: Potential Integration of (1Z)-Ethanedial, Monooxime in Next-Generation Technologies
| Technology Area | Role of (1Z)-Ethanedial, Monooxime | Key Chemical Property |
| Dynamic Covalent Chemistry | Reversible linker in polymers | Reversibility of oxime formation/hydrolysis. |
| Photocatalysis | Iminyl radical precursor | Facile homolytic cleavage of the N-O bond. nsf.govresearchgate.net |
| Materials Science | Monomer for polyoximes | Polymerization capability through its functional groups. numberanalytics.com |
| Energy Storage | Additive or backbone for electrolytes | Coordination ability and electrochemical stability. rsc.org |
| Bioconjugation | Linker for attaching molecules to biomaterials | Reactivity of the oxime or aldehyde group. nsf.gov |
Q & A
Q. What are the established synthetic routes for preparing (1Z)-Ethanedial monooxime, and what reaction conditions optimize yield and stereoselectivity?
(1Z)-Ethanedial monooxime can be synthesized via partial oximation of ethanedial (glyoxal) under controlled pH and temperature. Selective mono-oxime formation requires stoichiometric control of hydroxylamine and reaction monitoring (e.g., TLC or NMR) to prevent over-oximation to the dioxime derivative. Ethanedial’s α-dicarbonyl reactivity necessitates inert atmospheres to avoid side reactions like polymerization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing (1Z)-Ethanedial monooxime?
- NMR : H and C NMR can confirm the oxime (C=N-OH) group and (1Z) configuration via coupling constants and chemical shifts.
- IR : Strong absorption bands near 1650 cm (C=N) and 3200–3400 cm (O-H stretch) are diagnostic.
- X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) resolves bond lengths and stereochemistry, as demonstrated in cobaloxime complexes .
Q. How does (1Z)-Ethanedial monooxime compare to its dioxime counterpart in coordinating transition metals?
Monooxime ligands exhibit reduced denticity compared to dioximes, forming monodentate or bidentate complexes. The (1Z) configuration influences steric hindrance and electronic donation, impacting metal-ligand bond stability. For example, cobalt complexes with ethanedial dioxime show planar geometries, while monooxime derivatives may adopt distorted structures .
Advanced Research Questions
Q. What computational strategies (e.g., DFT methods) accurately model the electronic structure and reactivity of (1Z)-Ethanedial monooxime?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for geometry optimization and electronic property calculations. Basis sets such as 6-311++G(d,p) capture electron correlation effects. Exact-exchange terms improve thermochemical accuracy, as shown in atomization energy studies .
Q. How can researchers resolve contradictions between experimental and computational data on the compound’s geometry or reaction pathways?
- Validation : Compare computed bond lengths/angles with X-ray data (e.g., SHELX-refined structures).
- Functional selection : Test multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.
- Solvent effects : Include implicit solvent models (e.g., PCM) if reactions occur in solution .
Q. What role does (1Z)-Ethanedial monooxime play in biochemical assays, such as enzyme activity measurements?
The oxime group can act as a nucleophile or metal-chelating agent. In PAD2 activity assays, monooxime derivatives react with post-translational modification byproducts, enabling spectrophotometric quantification (e.g., optical density at 530 nm after derivatization) .
Q. How does the (1Z) configuration influence tautomerization or isomerization under varying experimental conditions?
The (1Z) stereochemistry stabilizes specific tautomers via intramolecular hydrogen bonding. Isomerization to the (1E) form can occur under UV exposure or acidic conditions, monitored via H NMR (changes in NH or OH proton shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
